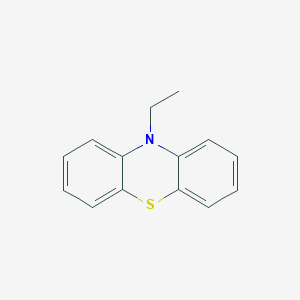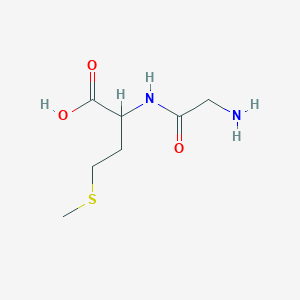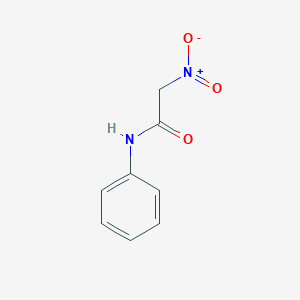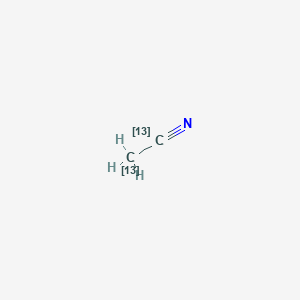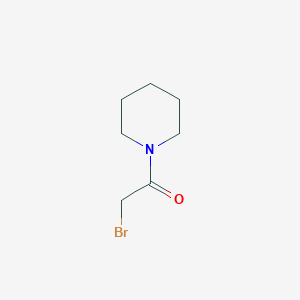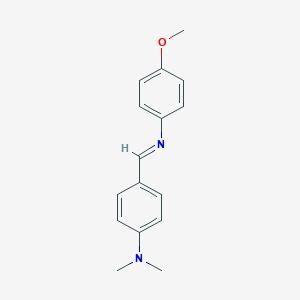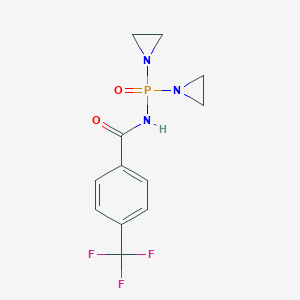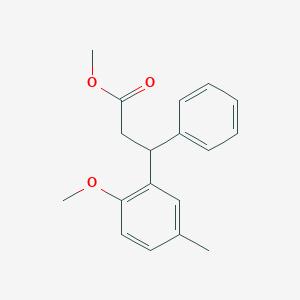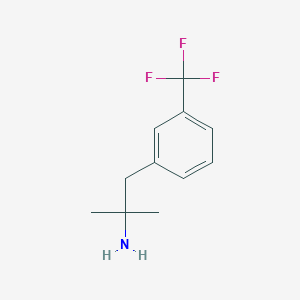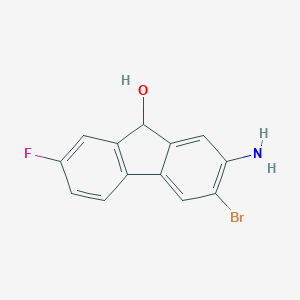
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the family of fluorene derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is not well understood. However, it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol has been shown to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which may contribute to its antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe, an antibacterial agent, and an anticancer agent. However, one of the main limitations of using 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is its toxicity. It has been shown to be toxic to both cancer and normal cells, which may limit its potential applications in some research areas.
Direcciones Futuras
There are several future directions for research on 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. One area of research is the development of more efficient and cost-effective methods of synthesis. Another area of research is the identification of the exact mechanism of action of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, which may lead to the development of more effective anticancer and antimicrobial agents. Additionally, research could focus on the development of novel applications for 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol, such as its use as a biosensor for the detection of environmental pollutants.
Métodos De Síntesis
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-bromo-9-fluorenone with potassium hydroxide and ammonia in ethanol. The resulting product is then treated with hydrochloric acid, which leads to the formation of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol. Other methods of synthesis have also been reported in the literature.
Propiedades
Número CAS |
1960-60-7 |
|---|---|
Nombre del producto |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol |
Fórmula molecular |
C13H9BrFNO |
Peso molecular |
294.12 g/mol |
Nombre IUPAC |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5,13,17H,16H2 |
Clave InChI |
CQNHTYFQSULBMH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
SMILES canónico |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Otros números CAS |
1960-60-7 |
Sinónimos |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



